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Compound of Interest

Compound Name: Biotin-YVAD-FMK

Cat. No.: B1574906

Get Quote

Technical Guide: Biotin-YVAD-FMK vs. Z-YVAD-
FMK
Targeting Caspase-1: From Functional Inhibition to Molecular Isolation

Executive Summary
In the study of the inflammasome and pyroptosis, Z-YVAD-FMK and Biotin-YVAD-FMK serve

as the "Shield" and the "Tracker," respectively. While both share the same catalytic recognition

motif (YVAD) and irreversible warhead (FMK), their N-terminal modifications dictate their

experimental utility.

Z-YVAD-FMK is the gold-standard functional inhibitor. It is optimized for cell permeability and

stability, designed to block Caspase-1 activity to validate phenotypic outcomes (e.g., halting

IL-1

secretion or GSDMD cleavage).

Biotin-YVAD-FMK is an affinity probe. While it inhibits the enzyme, its primary purpose is to

physically tag the active site of Caspase-1 for downstream isolation (pull-down assays),
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visualization (blotting), or localization studies.

Part 1: Chemical Architecture & Mechanism
To use these tools effectively, one must understand the three-component architecture common

to both, and the critical difference in the "Cap."

The Shared Core: YVAD-FMK
Both compounds rely on a specific peptide sequence and a reactive warhead to target

Caspase-1 (Interleukin-1 Converting Enzyme).

The Sequence (YVAD): Tyrosine-Valine-Alanine-Aspartic Acid. This tetrapeptide mimics the

substrate recognition site of Caspase-1. Note that while highly selective, high concentrations

(>10

M) can cross-react with Caspase-4, -5 (human), and -11 (murine).

The Warhead (FMK): Fluoromethyl ketone.[1][2] This is an irreversible trapping group.

Mechanism:[3][4] The active site Cysteine (Cys285) of Caspase-1 initiates a nucleophilic

attack on the ketone carbon. The fluoride ion acts as a leaving group, resulting in a stable

thioether adduct. This covalent bond permanently disables the enzyme.

The Divergent Cap: Z- vs. Biotin-
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Feature
Z-YVAD-FMK (The
Inhibitor)

Biotin-YVAD-FMK (The
Probe)

N-Terminal Cap Z (Benzyloxycarbonyl) Biotin (Vitamin B7 conjugate)

Physiochemistry
Hydrophobic, small,

uncharged.

Bulky, polar (unless spacer-

modified).

Cell Permeability
High. Crosses membranes

passively.

Moderate/Low. Often requires

higher concentrations or

permeabilization agents.

Primary Application
Blocking Pyroptosis /

Inflammasome.[3][5]

Pull-down assays, Western

Blot detection, ABPP (Activity-

Based Protein Profiling).

Downstream Use None (End of experiment).
Streptavidin binding

(Beads/Fluorophores).[6][7]

Part 2: Mechanism of Action (Visualization)
The following diagram illustrates the molecular divergence between functional inhibition and

affinity labeling.
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Caption: Comparative workflow showing Z-YVAD-FMK leading to phenotypic silencing vs.

Biotin-YVAD-FMK enabling physical isolation via streptavidin.

Part 3: Experimental Protocols
Protocol A: Functional Inhibition with Z-YVAD-FMK
Objective: Confirm that a specific cellular phenotype (e.g., cell death) is driven by Caspase-1.

[8]

Critical Pre-requisite: Z-YVAD-FMK must be present before the cleavage event occurs.

Preparation: Reconstitute Z-YVAD-FMK in high-quality DMSO to a stock of 10-20 mM. Store

at -20°C.

Seeding: Plate macrophages (e.g., BMDMs or THP-1) in complete media.

Priming (Signal 1): Treat cells with LPS (e.g., 100 ng/mL) for 3-4 hours to upregulate Pro-IL-

1

and NLRP3.

Inhibitor Loading:

Add Z-YVAD-FMK directly to the media.

Dose: Titrate between 10

M and 50

M. (Note: >50

M increases off-target inhibition of Caspase-4/5).

Time: Incubate for 1 hour prior to the secondary stimulus.

Activation (Signal 2): Add the inflammasome trigger (e.g., Nigericin 10

M or ATP 5 mM).
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Readout:

Collect supernatant after 30-60 mins (for pyroptosis) or 6-24 hours (for cytokine release).

Assay for LDH release (cell death) or IL-1

ELISA.[8]

Self-Validation: The Z-YVAD treated group should show significantly reduced LDH/IL-1

compared to the Vehicle (DMSO) control.

Protocol B: Active Enzyme Pull-Down with Biotin-YVAD-
FMK
Objective: Physically isolate and visualize the active fraction of Caspase-1.

Critical Pre-requisite: Lysis buffers must not contain thiols (DTT/Beta-mercaptoethanol) during

the binding phase if the inhibitor is added post-lysis, though adding to live cells is preferred.

Labeling (In Situ):

Stimulate cells (LPS + Nigericin) as per standard protocol.

Add Biotin-YVAD-FMK (20-50

M) during the last hour of stimulation.

Note: If the derivative is not cell-permeable, lyse cells first in a non-denaturing buffer, then

incubate lysate with Biotin-YVAD-FMK for 1 hour at 37°C.

Lysis:

Wash cells 2x with cold PBS to remove free probe.

Lyse in IP Buffer (e.g., 1% NP-40, 150 mM NaCl, Tris pH 7.4) containing protease

inhibitors (excluding cysteine protease inhibitors).

Capture:
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Incubate lysate with Streptavidin-Agarose/Magnetic beads for 2 hours or overnight at 4°C

with rotation.

Washing:

Wash beads 3x with high-salt buffer (500 mM NaCl) to reduce non-specific binding.

Wash 1x with PBS.[1]

Elution & Blotting:

Boil beads in 2x Laemmli Sample Buffer (containing DTT/BME) for 5-10 mins.

Run SDS-PAGE and Western Blot.

Detection: Probe with anti-Caspase-1 antibody.

Result: You will see bands corresponding to the active Caspase-1 subunits (p20/p10) only

if the enzyme was active and bound to the biotin-probe. Pro-caspase-1 (p45) should

theoretically not bind unless some activation occurred or non-specific sticking happened.

Part 4: Technical Comparison & Specificity Data
The following table summarizes key performance metrics derived from application data.
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Parameter Z-YVAD-FMK Biotin-YVAD-FMK

Specificity
High for Casp-1 at <10

M.

High for Casp-1 at <10

M.

Off-Target
Inhibits Casp-4/5 at >20-50

M.

Inhibits Casp-4/5 at >20-50

M.

Binding Type Covalent (Thioether). Covalent (Thioether).[8]

Detection Method Indirect (Phenotypic change).
Direct (Streptavidin-HRP or

Fluor).

Reversibility Irreversible.[1][9][10] Irreversible.[1][9][10]

Solubility DMSO (High). DMSO (Moderate).[11]

Critical Troubleshooting: The "Specificity Trap"
Researchers often assume YVAD is perfectly specific to Caspase-1. This is incorrect.

The Issue: Caspase-1, Caspase-4, and Caspase-5 are all inflammatory caspases with

homologous active sites.

The Solution: When using either compound, always perform a titration. If you see inhibition

at 10

M, it is likely Caspase-1. If you require 100

M to see an effect, you are likely inhibiting the entire inflammatory cluster (Casp-1/4/5) and
potentially apoptotic caspases (Casp-3) due to "warhead promiscuity."
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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